4-({2-[3-(1-ETHYNYL)PHENYL]-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-5-YL}SULFONYL)BENZOIC ACID
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Overview
Description
4-({2-[3-(1-Ethynyl)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl}sulfonyl)benzoic acid is a complex organic compound featuring a benzene ring substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({2-[3-(1-Ethynyl)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl}sulfonyl)benzoic acid typically involves multiple steps, including electrophilic aromatic substitution and Friedel-Crafts acylation . The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
4-({2-[3-(1-Ethynyl)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl}sulfonyl)benzoic acid can undergo various chemical reactions, including:
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reagents.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids (e.g., sulfuric acid), bases (e.g., sodium hydroxide), and various catalysts (e.g., palladium on carbon for hydrogenation reactions) . Reaction conditions can vary widely depending on the desired transformation, but they often involve controlled temperatures, pressures, and pH levels .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or alkanes .
Scientific Research Applications
4-({2-[3-(1-Ethynyl)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl}sulfonyl)benzoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-({2-[3-(1-Ethynyl)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl}sulfonyl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors . The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation . Additionally, it may interact with cellular pathways involved in signal transduction, gene expression, or metabolic regulation .
Comparison with Similar Compounds
Similar Compounds
4-({2-[3-(1-Ethynyl)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl}sulfonyl)benzoic acid: This compound is unique due to its specific functional groups and structural features.
4-({2-[3-(1-Ethynyl)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl}methyl)benzoic acid: Similar in structure but with a methyl group instead of a sulfonyl group.
4-({2-[3-(1-Ethynyl)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl}ethyl)benzoic acid: Similar in structure but with an ethyl group instead of a sulfonyl group.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity . This makes it a valuable compound for various scientific and industrial applications .
Properties
IUPAC Name |
4-[2-(3-ethynylphenyl)-1,3-dioxoisoindol-5-yl]sulfonylbenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H13NO6S/c1-2-14-4-3-5-16(12-14)24-21(25)19-11-10-18(13-20(19)22(24)26)31(29,30)17-8-6-15(7-9-17)23(27)28/h1,3-13H,(H,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAAAQQZQEKRQBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=CC=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)S(=O)(=O)C4=CC=C(C=C4)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H13NO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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